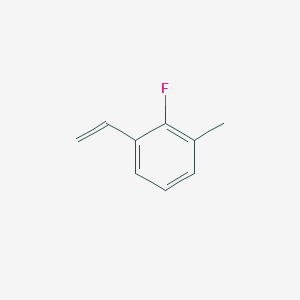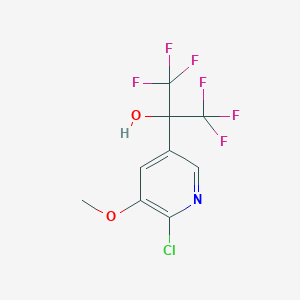
2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and methoxy groups, and a hexafluoropropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 6-chloro-5-methoxypyridin-3-yl derivatives with hexafluoropropanol. One common method includes the use of 6-chloro-5-methoxypyridin-3-ylboronic acid as a starting material, which undergoes a coupling reaction with hexafluoropropanol under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its interaction with biological molecules. The compound’s unique structure allows it to engage in specific interactions that can lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol moiety, which imparts distinct chemical properties and potential applications. This makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H6ClF6NO2 |
|---|---|
Peso molecular |
309.59 g/mol |
Nombre IUPAC |
2-(6-chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H6ClF6NO2/c1-19-5-2-4(3-17-6(5)10)7(18,8(11,12)13)9(14,15)16/h2-3,18H,1H3 |
Clave InChI |
RSSCORHRBNPJQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


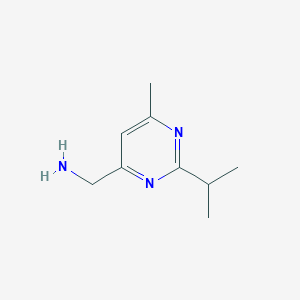
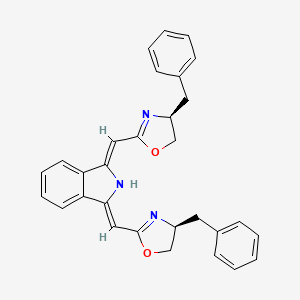
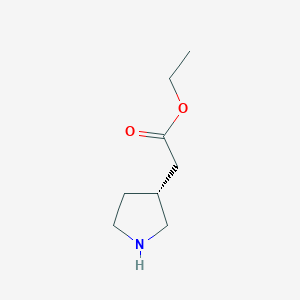
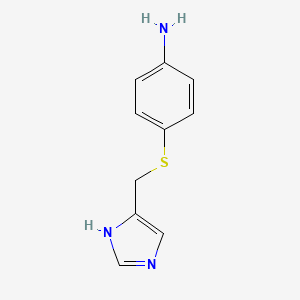
![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)

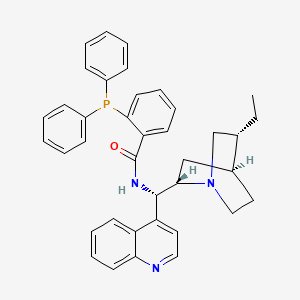
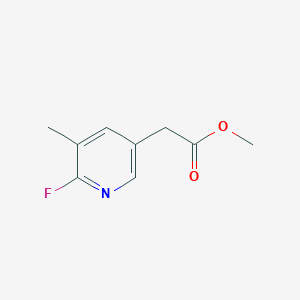
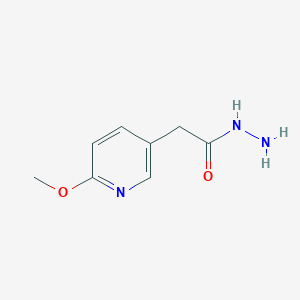


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)

